

VPS34-IN1 Technical Specifications & Key Data

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Compound Focus: Vps34-IN-1

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The following table summarizes essential quantitative data for VPS34-IN1, which is critical for experimental design and validation.

Parameter	Details	Source / Reference
IC50 (in vitro)	25 nM	[1] [2]
Selectivity	No significant inhibition of 340 protein kinases or 25 lipid kinases, including all Class I and Class II PI3K isoforms [1].	[1]
Recommended Working Concentration (General Cell Culture)	5 μ M (used in AML cell line viability assays for 48 hours) [3].	[3]
Solubility	DMSO: 85 mg/mL (199.57 mM); Ethanol: 85 mg/mL; Water: Insoluble [2].	[2]

| **Key Functional Biomarkers** | • Rapid loss of PtdIns(3)P from endosomes (within 1 min). • ~50-60% loss of SGK3 phosphorylation (within 1 min). • Disruption of mTORC1 signaling [3]. • Induction of ER stress markers (PERK/ATF4/CHOP) in specific contexts [4]. | [3] [1] [4] |

Troubleshooting Common Experimental Limitations

Here are solutions to frequently encountered issues when working with VPS34-IN1.

Problem 1: How can I confirm that my observed phenotypes are due to specific VPS34 inhibition and not off-target effects?

Solution: Implement a Multi-Faceted Validation Strategy Relying on a single readout can be misleading. It is crucial to confirm on-target activity through multiple methods.

- **Monitor Immediate Downstream Events:** Use the rapid dispersal of a PtdIns(3)P-specific biosensor (e.g., GFP-2xHrs) from endosomal membranes as a primary indicator of target engagement. This effect occurs within **1 minute** of drug addition [1] [5].
- **Measure SGK3 Phosphorylation:** Assess the phosphorylation status of SGK3 by western blot. A rapid reduction (50-60% within 1 minute) is a highly specific biomarker for VPS34 inhibition [1].
- **Use Genetic Controls:** Where feasible, corroborate findings with genetic knockdown (shRNA) or knockout (CRISPR/Cas9) of VPS34. The phenotype from genetic inactivation should mirror, at least partially, the effects of the inhibitor [3].

Problem 2: How do I interpret mixed or context-dependent results in autophagy assays?

Solution: Understand the Complex Role of VPS34 in Membrane Trafficking VPS34-IN1 treatment can lead to an initial accumulation of autophagosome markers (like LC3-II), which might be misinterpreted as induced autophagy. However, this often reflects a **blockade in autophagic flux**.

- **Use Tandem Assays:** Employ assays that measure flux, such as the LC3 turnover assay in the presence and absence of lysosomal inhibitors (e.g., chloroquine or bafilomycin A1). A blocked flux will show no further accumulation of LC3-II with inhibitor co-treatment.
- **Examine Later Stages:** Recent studies show that VPS34 and PI(3)P are critical for the fusion of autophagosomes with lysosomes, but not for the initial formation of LC3-positive membranes. If your assay only counts LC3 puncta, you may be missing the full picture. Consider assessing the colocalization of autophagosomes with lysosomal markers (e.g., LAMP1) or the degradation of autophagy substrates (e.g., p62/SQSTM1) [5].

Problem 3: What is the best way to assay VPS34 enzymatic activity directly?

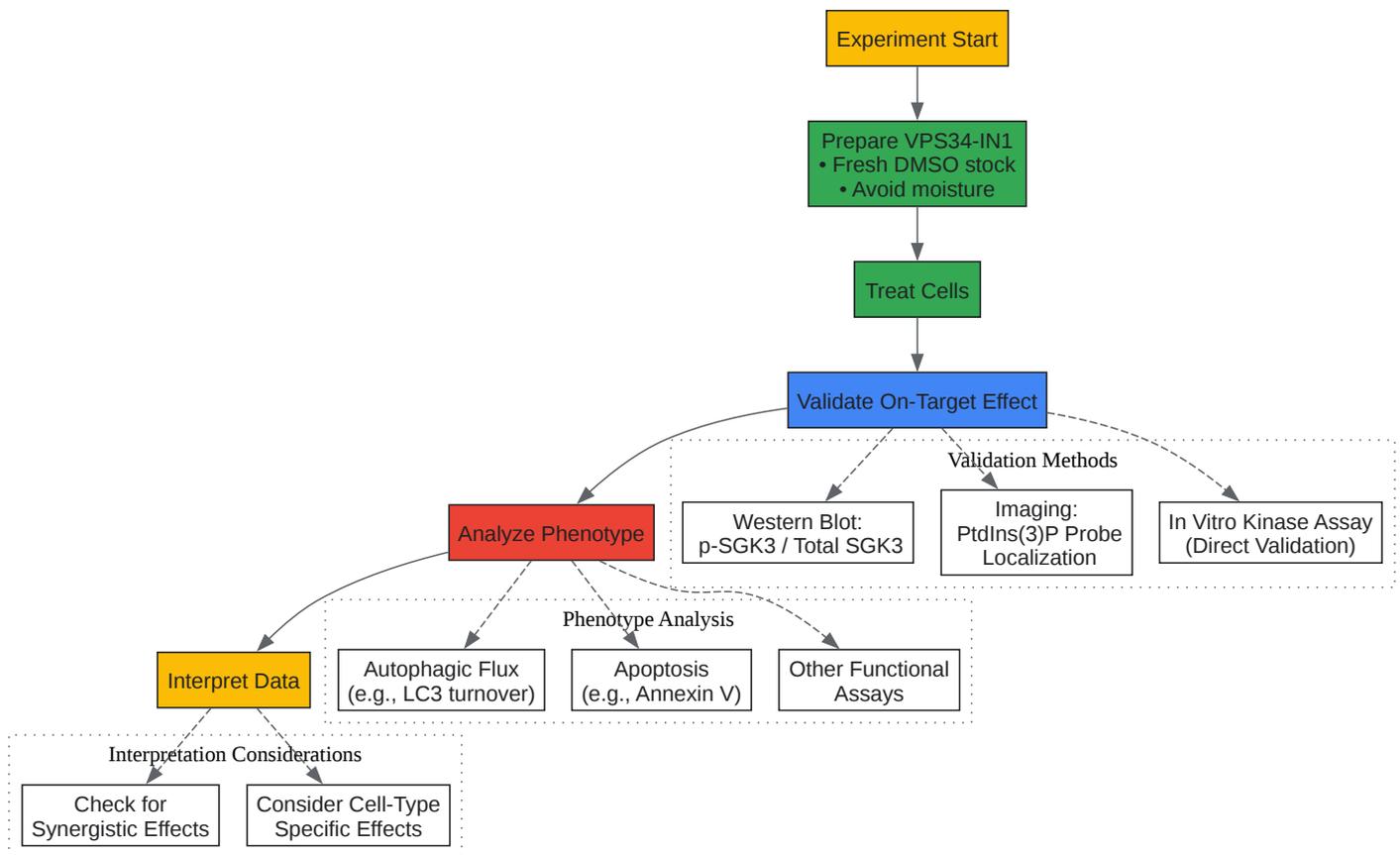
Solution: Utilize an In Vitro Lipid Kinase Assay For direct confirmation of inhibitor efficacy on the enzyme, a radiolabeled in vitro kinase assay is the gold standard.

- **Protocol Summary:** This assay uses recombinant VPS34/VPS15 complex or immunoprecipitated VPS34. The enzyme is incubated with phosphatidylinositol (PI) liposome substrates and ^{32}P - γ -ATP. The lipid products are then extracted, separated by **thin-layer chromatography (TLC)**, and visualized using a phosphoimager [6].
- **Key Controls:**
 - **No kinase control:** To assess background.
 - **Positive control:** Another PI3K known to produce PI(3)P in vitro.
 - **Inhibition control:** Include VPS34-IN1 in a parallel reaction to confirm it blocks PI(3)P formation [6].

This protocol provides a direct and quantitative measure of VPS34 activity, independent of complex cellular processes.

Experimental Workflow for Validated Results

The diagram below outlines a robust workflow integrating the above troubleshooting advice to generate reliable data with VPS34-IN1.



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Detailed Experimental Protocols

Protocol 1: Confirming Target Engagement in Cells

This protocol allows you to quickly verify that VPS34-IN1 is working in your cellular model.

- **Transduce/transfect cells** with a PI(3)P-specific biosensor (e.g., GFP-2xFYVE or GFP-2xHrs).
- **Image live cells** at 37°C to establish a baseline of punctate staining (endosomal PI(3)P).
- **Add VPS34-IN1** directly to the culture medium at your working concentration (e.g., 5 µM).
- **Monitor the same field of cells** over time. You should observe a **rapid dispersal of the punctate signal** within 1-5 minutes, indicating depletion of endosomal PI(3)P [1] [5].

Protocol 2: In Vitro VPS34 Lipid Kinase Assay

This is a detailed protocol for directly measuring VPS34 inhibition [6].

- **Liposome Preparation:**
 - Transfer liver phosphatidylinositol (PI) in chloroform to a glass tube.
 - Evaporate chloroform under a nitrogen stream, then dry further in a speedvac.
 - Re-suspend PI in assay buffer to 1 mg/ml and form large unilamellar vesicles (LUVs) by extrusion through a 100 nm filter.
- **In Vitro Phosphorylation:**
 - Combine immunoprecipitated VPS34 (or recombinant protein) with 10 µg of PI liposomes in a 40 µl reaction volume.
 - Start the reaction by adding 10 µl of 5x ATP mix containing ³²P-γ-ATP.
 - Incubate at 30°C with shaking for 30 minutes.
 - Stop the reaction with 500 µl of chloroform:methanol:HCl (1:2:0.3 v/v).
- **Lipid Extraction and Analysis:**
 - Add chloroform and 0.1 M HCl to phase-split. The lower organic phase contains the lipids.
 - Aspirate the organic phase, dry in a speedvac, and re-suspend in a small volume of chloroform.
 - Spot the lipid extract onto a Silica 60 TLC plate.
 - Run the TLC in a chamber with a solvent of chloroform:methanol:ammonium hydroxide:water (90:90:7:22 v/v).
 - Visualize the radioactive PI(3)P product using a phosphoimager. Inclusion of a VPS34-IN1 control should show complete loss of the PI(3)P spot.

Research Contexts & Synergistic Applications

Understanding the broader research contexts can help in designing more impactful experiments.

- **Synergistic Cell Death:** VPS34-IN1 shows synergistic activity with other agents. For example, it synergizes with **L-asparaginase** to induce cell death in Acute Myeloid Leukemia (AML) cells [3]. Exploring rational combinations in your disease model could be highly productive.
- **Cell-Type Specific Effects:** The consequences of VPS34 inhibition can vary. It induces apoptosis in AML cells and ER+ breast cancer cells but spares normal CD34+ hematopoietic cells [3] [4]. Always use relevant control cells.
- **Beyond Autophagy:** Remember that VPS34 regulates multiple processes. When interpreting phenotypes, consider its roles in **endosomal trafficking, mTORC1 signaling, and cytokine signaling** (e.g., STAT5 phosphorylation in FLT3-ITD AML) [3].

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To cite this document: Smolecule. [VPS34-IN1 Technical Specifications & Key Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548427#overcoming-vps34-in1-experimental-limitations>]

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